molecular formula C10H17NO B13287170 2-[(Dimethylamino)methylidene]cycloheptan-1-one

2-[(Dimethylamino)methylidene]cycloheptan-1-one

Cat. No.: B13287170
M. Wt: 167.25 g/mol
InChI Key: QEFBVPUSEYVJMG-HJWRWDBZSA-N
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Description

2-[(Dimethylamino)methylidene]cycloheptan-1-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is known for its unique structure, which includes a cycloheptanone ring substituted with a dimethylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]cycloheptan-1-one typically involves the reaction of cycloheptanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[(Dimethylamino)methylidene]cycloheptan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]cyclohexan-1-one
  • 2-[(Dimethylamino)methylidene]cyclopentan-1-one
  • 2-[(Dimethylamino)methylidene]cyclooctan-1-one

Uniqueness

2-[(Dimethylamino)methylidene]cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and substituent effects play a crucial role .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)cycloheptan-1-one

InChI

InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8-

InChI Key

QEFBVPUSEYVJMG-HJWRWDBZSA-N

Isomeric SMILES

CN(C)/C=C\1/CCCCCC1=O

Canonical SMILES

CN(C)C=C1CCCCCC1=O

Origin of Product

United States

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